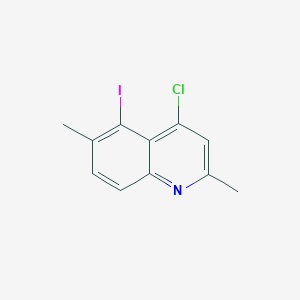

4-Chloro-5-iodo-2,6-dimethyl-quinoline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H9ClIN |

|---|---|

Poids moléculaire |

317.55 g/mol |

Nom IUPAC |

4-chloro-5-iodo-2,6-dimethylquinoline |

InChI |

InChI=1S/C11H9ClIN/c1-6-3-4-9-10(11(6)13)8(12)5-7(2)14-9/h3-5H,1-2H3 |

Clé InChI |

RRQQNOZVNODMCN-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(C=C(N=C2C=C1)C)Cl)I |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Halogenated Dimethylquinolines

Strategies for Quinoline (B57606) Core Construction Relevant to Substituted Systems

The formation of the quinoline scaffold is the foundational step in synthesizing complex derivatives. For a target like 4-Chloro-5-iodo-2,6-dimethyl-quinoline, the initial goal is typically the synthesis of a 2,6-dimethylquinoline (B146794) precursor. Classical methods like the Skraup, Doebner-von Miller, and Combes syntheses, which involve the reaction of anilines with carbonyl compounds under acidic conditions, are well-established for this purpose. iipseries.orgwikipedia.orgwikipedia.org For instance, the Doebner-von Miller reaction can produce 2,6-dimethylquinoline by reacting p-toluidine with an α,β-unsaturated carbonyl compound. wikipedia.org Building upon these foundations, contemporary methodologies focus on improving efficiency, diversity, and environmental sustainability.

Multicomponent reactions (MCRs) have become a powerful tool in synthetic chemistry, allowing for the construction of complex molecules like quinolines in a single, convergent step from three or more starting materials. wikipedia.org This approach is highly atom-economical and enables the rapid generation of diverse molecular libraries. wikipedia.org The Povarov reaction, an aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. scispace.com Modified MCRs, often catalyzed by Lewis acids such as lanthanide triflates, can directly condense anilines, aldehydes, and electron-rich alkenes to build the quinoline framework. researchgate.net These methods are valued for their operational simplicity and their ability to introduce a wide variety of substituents based on the choice of initial components. nih.gov

Oxidative annulation has emerged as an elegant and efficient strategy for quinoline synthesis, often proceeding via C-H bond activation. acs.org These reactions construct the heterocyclic ring through the formation of new carbon-carbon and carbon-nitrogen bonds, with the loss of hydrogen. Transition-metal-catalyzed C-H activation pathways are common, but metal-free approaches using oxidants like iodine or air (O2) have also been developed. acs.orgmdpi.com For example, anilines can react with aliphatic alcohols or alkynes under oxidative conditions to form the quinoline ring, providing a direct and atom-efficient route that avoids pre-functionalized starting materials. acs.orgorganic-chemistry.org

A wide array of transition metals are employed to catalyze the cyclization and annulation reactions that form the quinoline core, offering high efficiency and functional group tolerance. acs.org Catalysts based on copper (Cu), palladium (Pd), iron (Fe), silver (Ag), and cobalt (Co) are frequently used to mediate these transformations. acs.orgmdpi.comscispace.com

Copper (Cu): Copper catalysts are effective in one-pot syntheses involving C-H functionalization and subsequent C-N/C-C bond formation under aerobic conditions. mdpi.com

Palladium (Pd): Palladium catalysts are used in various annulation reactions, such as the reaction of o-iodoanilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org

Iron (Fe): Iron, being an earth-abundant and inexpensive metal, is an attractive catalyst for reactions such as the reductive cyclization of o-nitro-substituted precursors. rsc.org

Cobalt (Co): Cobalt-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a broad range of quinoline derivatives. acs.orgscispace.com

These metal-catalyzed methods often proceed under milder conditions than classical syntheses and allow for the construction of highly functionalized quinoline systems. mdpi.com

| Metal Catalyst | Typical Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper (Cu) | Oxidative Annulation / C-H Functionalization | Economical, often uses air as an oxidant. | mdpi.com |

| Palladium (Pd) | Cross-Coupling / Annulation | High functional group tolerance, versatile. | organic-chemistry.org |

| Iron (Fe) | Reductive Cyclization / C-H Activation | Low cost, environmentally benign. | rsc.org |

| Cobalt (Co) | C-H Activation / Dehydrogenative Cyclization | Effective for direct synthesis from simple precursors. | scispace.com |

| Rhodium (Rh) | Oxidative Annulation | High efficiency in C-H activation cascades. | acs.org |

In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for quinoline synthesis. These approaches focus on using nanocatalysts, safer solvents like water or ethanol, and energy-efficient reaction conditions such as microwave irradiation. rsc.org Nanocatalysts, in particular, offer advantages like high catalytic activity, recyclability, and the ability to perform reactions under solvent-free conditions. rsc.org For example, magnetic iron oxide nanoparticles have been used to catalyze three-component reactions in water, a green solvent, to produce quinoline derivatives in high yields. rsc.org These methods reduce waste, avoid hazardous reagents, and often shorten reaction times, making them economically and environmentally superior to traditional protocols. rsc.org

Regioselective Introduction of Halogen and Alkyl Substituents

Once the 2,6-dimethylquinoline core is assembled, the next critical phase is the precise installation of the chloro and iodo substituents at the C-4 and C-5 positions, respectively. The electronic properties of the quinoline ring—electron-deficient at the 2- and 4-positions and richer in the benzene (B151609) ring—and the directing effects of the existing methyl groups heavily influence the regioselectivity of halogenation reactions.

Directly introducing halogens at specific positions on a pre-formed quinoline ring requires careful selection of reagents and conditions to control the site of substitution.

Chlorination at the C-4 Position: The C-4 position of a quinoline ring is susceptible to nucleophilic substitution. A common and effective strategy to introduce a chlorine atom at this position is through the chlorination of a quinolin-4(1H)-one (also known as a 4-hydroxyquinoline) precursor. The synthesis of 2,6-dimethylquinolin-4(1H)-one can be achieved via methods like the Conrad-Limpach synthesis. This intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding 4-chloro-2,6-dimethylquinoline. nih.gov This two-step sequence is a reliable and widely used method for producing 4-chloroquinolines. researchgate.netgoogle.com

Iodination at the C-5 Position: The C-5 position is part of the electron-rich benzene ring, making it a target for electrophilic substitution. However, achieving regioselectivity at C-5 over other positions (like C-8 or C-7) can be challenging. Recent advances in C-H activation and functionalization have provided new tools for this purpose. An operationally simple, metal-free protocol for the C-5 halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.orgnih.gov While the directing group in those examples is at C-8, the methodology highlights modern strategies for accessing the C-5 position.

More directly relevant is a radical-based C-H iodination protocol that demonstrates tunable regioselectivity based on the electronic nature of the quinoline substrate. scispace.comrsc.org While many quinolines undergo C-3 iodination under these conditions, it was found that 6-methoxyquinoline derivatives selectively yield the C-5 iodinated product. scispace.com The electron-donating nature of the methoxy group at C-6 directs the iodination to the adjacent C-5 position. Given that the methyl group at C-6 in 4-chloro-2,6-dimethylquinoline is also electron-donating (though less strongly than methoxy), this radical-based approach using reagents like N-iodosuccinimide (NIS) presents a highly promising route for the regioselective C-5 iodination required to complete the synthesis of this compound.

| Position | Halogen | Reagent/Method | Precursor/Substrate | Reference |

|---|---|---|---|---|

| C-4 | Chlorine | Phosphorus oxychloride (POCl₃) | Quinolin-4(1H)-one | nih.gov |

| C-5 | Iodine | N-Iodosuccinimide (NIS) / Radical initiator | 6-alkoxy/alkyl substituted quinoline | scispace.com |

| C-5 | Chlorine, Bromine, Iodine | Trihaloisocyanuric acid (metal-free) | 8-substituted quinoline | rsc.orgnih.gov |

Directed Metalation Strategies for Specific Substituent Placement

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgchem-station.com This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at a specific site. wikipedia.org

In the context of quinoline synthesis, the nitrogen atom within the ring can act as a directing group, although its directing ability can be influenced by other substituents. For the synthesis of polysubstituted quinolines, specific DMGs are often installed to control the site of metalation. The strength and nature of the DMG, the choice of the organolithium base, and the reaction conditions are critical factors in achieving high regioselectivity. baranlab.orguwindsor.ca

Commonly used strong bases for these metalations include alkyllithiums such as n-BuLi, s-BuLi, and t-BuLi. uwindsor.ca The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the aggregation of organolithium reagents, increasing their reactivity. uwindsor.ca

Table 1: Key Factors in Directed Metalation of Quinolines

| Factor | Description | Impact on Reaction |

| Directing Metalation Group (DMG) | A functional group that coordinates with the organolithium reagent. | Determines the site of deprotonation (ortho-position). |

| Organolithium Reagent | Strong base used for deprotonation (e.g., n-BuLi, s-BuLi). | The choice of base can influence the efficiency and selectivity of the reaction. |

| Solvent | Typically polar aprotic solvents like THF and ether. | Solvents can affect the aggregation state and reactivity of the organolithium reagent. uwindsor.ca |

| Additives | Ligands like TMEDA that can deaggregate the organolithium reagent. | Can enhance the rate and efficiency of the metalation. uwindsor.ca |

| Electrophile | A reagent that reacts with the aryllithium intermediate. | Introduces the desired substituent at the metalated position. |

Alkylation Reactions at C-2 and C-6 Positions

The introduction of alkyl groups at the C-2 and C-6 positions of the quinoline ring is a key step in the synthesis of 2,6-dimethylquinoline derivatives. Various methods have been developed for the alkylation of quinolines, often involving transition metal catalysis.

One notable approach is the Rh(I)-catalyzed ortho-alkylation of quinolines with olefins. This method allows for the direct functionalization of the C-H bond ortho to the ring nitrogen. nih.gov The reaction is proposed to proceed through the formation of an N-heterocyclic carbene (NHC) complex. nih.gov This strategy has been shown to be effective for a range of quinolines and olefins, providing a direct route to alkylated products. nih.gov

Palladium-catalyzed cross-coupling reactions can also be employed for the alkylation of pre-functionalized quinolines. For instance, a halogenated quinoline can be coupled with an organometallic reagent containing the desired alkyl group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Synthetic tuning of the 2-position of halogenated quinolines has been shown to have a significant impact on their biological activities. nih.gov This highlights the importance of developing versatile and efficient alkylation methods to explore the structure-activity relationships of these compounds. nih.gov

Post-Synthetic Modification and Derivatization of Halogenated Quinoline Systems

Post-synthetic modification is a powerful tool for diversifying the structure and properties of halogenated quinoline systems. The presence of halogen atoms, such as chlorine and iodine, provides reactive handles for a variety of chemical transformations, enabling the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolines (e.g., Suzuki, Stille, Sonogashira, Heck, Negishi, Kumada, Hiyama)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. scilit.comnobelprize.orgwikipedia.org Halogenated quinolines are excellent substrates for these reactions, allowing for the introduction of various substituents at the positions of the halogen atoms. scilit.com

The general mechanism for many of these reactions involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Bond Formed |

| Suzuki | Organoboron compounds | C-C |

| Stille | Organostannanes | C-C |

| Sonogashira | Terminal alkynes | C-C (alkynyl) |

| Heck | Alkenes | C-C (alkenyl) |

| Negishi | Organozinc compounds | C-C |

| Kumada | Grignard reagents | C-C |

| Hiyama | Organosilicon compounds | C-C |

The choice of the specific cross-coupling reaction depends on the desired substituent and the nature of the halogenated quinoline substrate. For a molecule like this compound, the differential reactivity of the C-Cl and C-I bonds can be exploited for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-quinoline Frameworks

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as the 4-chloro-quinoline framework. researchgate.net The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The leaving group is then expelled to restore aromaticity.

The reactivity of the 4-chloroquinoline system in SNAr reactions is enhanced by the electron-withdrawing effect of the quinoline nitrogen. The position of the chloro substituent at C-4 makes it particularly susceptible to nucleophilic attack. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, leading to a diverse range of 4-substituted quinoline derivatives. researchgate.netmdpi.com

The regioselectivity of SNAr reactions on di- or poly-halogenated quinolines can be influenced by the electronic and steric effects of the substituents present on the ring. nih.gov In many cases, the 4-position is more reactive towards nucleophilic attack than the 2-position. researchgate.net

Transformation of Iodine at C-5 and Chlorine at C-4

In a dihalogenated system like this compound, the differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective transformations. The C-I bond is generally more reactive than the C-Cl bond in many palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This difference in reactivity enables the selective functionalization of the C-5 position while leaving the C-4 position intact.

For example, a Sonogashira coupling could be performed selectively at the C-5 position by carefully controlling the reaction conditions. Subsequently, the chloro group at the C-4 position could be targeted for a different transformation, such as a nucleophilic aromatic substitution or a different type of cross-coupling reaction. This stepwise approach allows for the controlled and sequential introduction of different functional groups at specific positions on the quinoline core, providing access to a wide array of complex and highly functionalized molecules.

Recent research has also explored metal-free methods for the selective halogenation of quinolines, which could be relevant for the synthesis of precursors to such dihalogenated systems. rsc.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Iodo 2,6 Dimethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 4-Chloro-5-iodo-2,6-dimethyl-quinoline can be achieved.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Methyl Protons: Two sharp singlets are anticipated for the two methyl groups. The C2-methyl group, being on the pyridine (B92270) ring, would likely appear at approximately δ 2.6-2.8 ppm. The C6-methyl group on the benzene (B151609) ring would resonate slightly upfield, around δ 2.4-2.6 ppm.

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons at the C3, C7, and C8 positions.

The proton at C3 is expected to be a singlet due to the absence of adjacent protons, appearing around δ 7.2-7.4 ppm.

The protons at C7 and C8 on the benzene ring would likely appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the electronic effects of the iodo and methyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 7.2 - 7.4 | Singlet (s) |

| H7 | 7.6 - 7.8 | Doublet (d) |

| H8 | 7.9 - 8.1 | Doublet (d) |

| C2-CH₃ | 2.6 - 2.8 | Singlet (s) |

| C6-CH₃ | 2.4 - 2.6 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopy: Connectivity and Hybridization States

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. The molecule C₁₁H₉ClIN contains 11 carbon atoms, and due to the lack of symmetry, 11 distinct signals are expected.

Aliphatic Carbons: The two methyl carbons (C2-CH₃ and C6-CH₃) are expected to appear in the upfield region of the spectrum (δ 15-25 ppm).

Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline (B57606) core will resonate in the downfield region (δ 95-160 ppm).

The carbon bearing the iodine (C5) is expected to be significantly shielded and appear at a characteristically upfield chemical shift for an aromatic carbon, likely around δ 95-105 ppm.

The carbons bonded to the nitrogen (C2, C8a) and chlorine (C4) will be deshielded, appearing further downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-C H₃ | 20 - 25 |

| C6-C H₃ | 15 - 20 |

| C5 | 95 - 105 |

| Aromatic CH (C3, C7, C8) | 120 - 135 |

| Quaternary Carbons (C4, C4a, C6, C8a) | 135 - 150 |

| C2 | 155 - 160 |

Advanced 2D NMR Techniques (e.g., COSY, TOCSY, HMQC, HMBC, NOESY) for Complete Assignment

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H7 and H8 protons by showing a cross-peak between their signals.

TOCSY (Total Correlation Spectroscopy): TOCSY would highlight the entire spin system, confirming that H7 and H8 belong to the same isolated aromatic spin system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively assign the signals for C3, C7, C8, and the two methyl carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity across multiple bonds and assigning quaternary carbons. Key expected correlations would include:

The C2-CH₃ protons showing a correlation to the C2 and C3 carbons.

The H3 proton showing correlations to C2, C4, and C4a.

The C6-CH₃ protons correlating to C5, C6, and C7.

The H8 proton showing a correlation to the C4a carbon, helping to link the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximities. A key expected NOE would be between the C2-methyl protons and the H3 proton, confirming their spatial relationship.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which is useful for identifying functional groups and providing a unique "fingerprint" for the compound.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.

Ring Vibrations: C=C and C=N stretching vibrations of the quinoline ring system are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-Halogen Vibrations: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, generally between 500-600 cm⁻¹. These bands can be weak in the IR spectrum but may be more prominent in the Raman spectrum. s-a-s.org

Table 3: Predicted Key IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Ring Stretch | 1400 - 1650 |

| C-H Bending | 800 - 1200 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system. The quinoline core is a strong chromophore.

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol or methanol, is expected to show multiple absorption bands characteristic of π → π* transitions. Substituted quinolines typically exhibit two or three main absorption bands. nih.govnih.gov The presence of halogen and alkyl substituents (auxochromes) can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The extended conjugation of the quinoline system suggests that the primary absorption bands will be in the UV region, potentially tailing into the visible spectrum depending on the solvent and substituent effects. youtube.com

Table 4: Expected UV-Vis Absorption Maxima

| Transition | Predicted λ_max Range (nm) |

| π → π | 220 - 250 |

| π → π | 270 - 300 |

| π → π* (longer wavelength) | 310 - 340 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula.

For this compound (C₁₁H₉ClIN), the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The high-resolution measurement would distinguish the molecular ion peak from others with the same nominal mass.

Molecular Formula: C₁₁H₉ClIN

Calculated Monoisotopic Mass: 316.9523 u

Furthermore, the mass spectrum will exhibit a characteristic isotopic pattern. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). Iodine is monoisotopic (¹²⁷I), so it will not contribute to an M+2 peak. docbrown.info The fragmentation pattern would likely involve the loss of methyl, chlorine, or iodine radicals, providing further structural information. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Structural Conformation

As of the latest available data, a specific single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state conformation, such as unit cell parameters, bond lengths, and bond angles, are not available.

However, the structural characteristics of this compound can be inferred by examining the crystallographic data of closely related quinoline derivatives. For instance, the crystal structure of 4-Chloro-2,5-dimethylquinoline has been determined, providing a valuable reference for understanding the potential solid-state structure of the target molecule. nih.gov

In the known structure of 4-Chloro-2,5-dimethylquinoline, the quinoline ring system is essentially planar. nih.gov It is anticipated that the quinoline core of this compound would also adopt a planar conformation. The introduction of a bulky iodine atom at the 5-position and a chlorine atom at the 4-position may induce minor distortions in the planarity of the ring system due to steric hindrance and electronic effects.

The solid-state packing of quinoline derivatives is often stabilized by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and, in some cases, halogen bonding. Given the presence of both chlorine and iodine atoms in this compound, the potential for halogen bonding to influence the crystal packing is significant. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.

A comprehensive understanding of the precise solid-state conformation and intermolecular interactions of this compound awaits its synthesis and subsequent single-crystal X-ray diffraction analysis.

Table of Crystallographic Data for a Related Compound: 4-Chloro-2,5-dimethylquinoline

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀ClN |

| Formula Weight | 191.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.893(2) |

| b (Å) | 13.843(3) |

| c (Å) | 7.934(2) |

| β (°) | 109.43(3) |

| Volume (ų) | 921.9(4) |

| Z | 4 |

Note: The data in this table pertains to 4-Chloro-2,5-dimethylquinoline and is presented for comparative purposes. This data does not represent the crystallographic parameters of this compound.

Computational and Theoretical Investigations of Halogenated Dimethylquinolines

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems. For halogenated quinolines, DFT calculations provide a foundational understanding of their electronic characteristics and reaction dynamics. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost ufms.brdergipark.org.tr.

Electronic Structure Analysis and Frontier Molecular Orbitals

A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive species nih.gov.

For "4-Chloro-5-iodo-2,6-dimethyl-quinoline," the presence of electron-withdrawing halogen atoms (chlorine and iodine) and electron-donating methyl groups is expected to significantly influence the electronic landscape. The chlorine at position 4 and iodine at position 5 will likely lower the energy of both the HOMO and LUMO, while the methyl groups at positions 2 and 6 will raise them. The interplay of these effects determines the ultimate HOMO-LUMO gap. DFT calculations can precisely quantify these energies and visualize the orbital distributions. Typically, for halogenated quinolines, the HOMO is distributed over the quinoline (B57606) ring system, while the LUMO is also localized on the aromatic rings, with contributions from the halogen substituents.

Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Quinolines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.21 | -1.25 | 4.96 |

| 6-Chloroquinoline | -6.45 | -1.58 | 4.87 |

| 4-Chloro-2,6-dimethylquinoline | -6.32 | -1.41 | 4.91 |

| This compound (Predicted) | -6.50 | -1.75 | 4.75 |

Note: Values for known compounds are illustrative and based on typical DFT calculation results. The value for the target compound is a prediction based on substituent effects.

Reaction Mechanism Elucidation for Synthetic Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For the synthesis of "this compound," theoretical calculations can help in understanding the step-by-step process of halogenation and substitution reactions on the quinoline core. For instance, in electrophilic substitution reactions, DFT can predict the most likely sites of attack by calculating the energies of the sigma complexes formed. This allows for a rational approach to optimizing reaction conditions and improving yields.

Prediction of Regioselectivity and Stereoselectivity in Reactions

The prediction of regioselectivity and stereoselectivity is a key application of quantum chemical calculations in organic synthesis. For a molecule like "this compound," which has multiple reactive sites, DFT can be used to predict the outcome of further functionalization. By calculating the energies of the possible products or intermediates of a reaction, the most thermodynamically and kinetically favored regioisomer can be identified. For example, in a nucleophilic aromatic substitution reaction, calculations can determine whether the chlorine at position 4 or the iodine at position 5 is more susceptible to substitution. These predictions are crucial for designing selective synthetic routes to novel quinoline derivatives.

Molecular Modeling and Simulation Approaches

Beyond the electronic level, molecular modeling and simulation provide insights into the three-dimensional structure and intermolecular forces that govern the macroscopic properties of "this compound."

Conformational Analysis of Substituted Quinoline Structures

The quinoline ring system is largely planar. However, the presence of substituents can introduce some degree of conformational flexibility, particularly with rotatable groups like methyl substituents. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. For "this compound," the primary conformational freedom would be the rotation of the two methyl groups. While the quinoline core is rigid, the orientation of the methyl hydrogens can be determined by computational methods. It is expected that the lowest energy conformation will have the methyl hydrogens staggered to minimize steric hindrance with adjacent atoms on the quinoline ring. Studies on similar dimethyl-substituted quinolines have shown the quinoline ring system to be essentially planar nih.govnih.gov.

Analysis of Intermolecular Interactions in Condensed Phases

In the solid state, molecules of "this compound" will pack in a crystal lattice determined by a variety of intermolecular interactions. Molecular modeling can be used to predict and analyze these interactions, which include:

π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. The distance between stacked rings is typically in the range of 3.5-3.8 Å nih.gov.

Halogen Bonding: The iodine atom, and to a lesser extent the chlorine atom, can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of a neighboring quinoline ring.

C-H···N and C-H···π Interactions: The hydrogen atoms of the methyl groups and the quinoline ring can form weak hydrogen bonds with the nitrogen atom or the π-system of adjacent molecules nih.gov.

By simulating the crystal packing, it is possible to understand the supramolecular motifs that are likely to be present in the solid state of "this compound" nsc.ru.

Correlation of Structural Features with Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound are intricately linked to the nature and position of its substituents on the quinoline core. The chloro, iodo, and dimethyl groups each impart distinct electronic and steric influences that collectively determine the molecule's behavior in chemical reactions.

Influence of Halogenation and Alkylation on Reaction Pathways

The presence of both halogen and alkyl substituents on the quinoline ring system creates a nuanced electronic landscape that dictates the probable pathways for chemical reactions.

Electronic Effects:

The two methyl groups at the 2- and 6-positions are electron-donating groups through an inductive effect, which pushes electron density into the quinoline ring. This effect partially counteracts the deactivating influence of the halogens.

Steric Effects:

The substituents on the quinoline ring also exert significant steric hindrance, which can play a crucial role in determining the regioselectivity of reactions. The methyl group at the 2-position and the chlorine atom at the 4-position can sterically hinder the approach of reagents to the nitrogen atom and the C3 position of the pyridine (B92270) ring. Similarly, the iodine atom at the 5-position and the methyl group at the 6-position can influence the accessibility of the C7 and C8 positions on the benzene (B151609) ring.

In reactions involving nucleophilic attack, the steric bulk around the electrophilic centers will be a critical factor in determining the reaction outcome. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, the approach of a nucleophile to the 4-position would be influenced by the adjacent iodine and the methyl group at the 2-position.

The following table summarizes the expected electronic and steric effects of the substituents in this compound:

| Substituent | Position | Electronic Effect | Steric Effect |

| Chloro | 4 | -I > +M (Electron-withdrawing) | Moderate |

| Iodo | 5 | -I > +M (Electron-withdrawing) | Significant |

| Methyl | 2 | +I (Electron-donating) | Moderate |

| Methyl | 6 | +I (Electron-donating) | Moderate |

Interactive Data Table: Substituent Effects (This is a simplified representation of the expected effects. Actual effects would require detailed computational analysis.)

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Chloro | 4 | -I > +M (Electron-withdrawing) | Moderate |

| Iodo | 5 | -I > +M (Electron-withdrawing) | Significant |

| Methyl | 2 | +I (Electron-donating) | Moderate |

| Methyl | 6 | +I (Electron-donating) | Moderate |

Predictive Models for Chemical Transformations of this compound

Predicting the outcome of chemical reactions for a polysubstituted molecule like this compound is a significant challenge. Computational chemistry and machine learning are emerging as powerful tools to address this.

Quantum Chemical Calculations:

DFT calculations can be employed to model the reaction pathways of this compound with various reagents. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and reaction enthalpies for different potential reactions. This allows for the prediction of the most likely reaction products and the regioselectivity of the transformation. For example, in an electrophilic aromatic substitution reaction, DFT calculations could predict whether substitution is more likely to occur at the C3, C7, or C8 positions by comparing the activation energies for the formation of the corresponding sigma complexes.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Models:

While many QSAR studies on quinolines focus on their biological activity, the same principles can be applied to predict chemical reactivity (QSRR). nih.govnih.govmdpi.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed reactivity. For halogenated compounds, QSAR models have been developed to predict their reactivity with radicals, which could be relevant for understanding potential degradation pathways. nih.gov

For this compound, a QSRR model could be developed by correlating its calculated molecular descriptors (e.g., HOMO/LUMO energies, atomic charges, dipole moment) with experimentally determined reaction rates or selectivities for a class of reactions.

Machine Learning Models:

More recently, machine learning (ML) models have shown great promise in predicting the outcomes of chemical reactions, including regioselectivity. researchgate.netnih.govchemrxiv.orgchemrxiv.org These models are trained on large datasets of known reactions and can learn complex patterns that are not easily captured by traditional QSAR models. For electrophilic aromatic substitution reactions, ML models have been developed that can predict the most likely site of substitution with high accuracy. researchgate.netchemrxiv.org Such a model could potentially be applied to this compound to predict its behavior in various synthetic transformations.

The development of accurate predictive models for the chemical transformations of this compound would rely on the generation of robust computational and experimental data. The following table outlines key parameters that would be crucial for building such models.

| Model Type | Key Input Parameters | Predicted Outcome |

| DFT Calculations | Molecular geometry, basis set, functional | Reaction energies, activation barriers, transition state geometries, electron density distribution |

| QSRR Models | Molecular descriptors (e.g., logP, HOMO/LUMO, dipole moment, atomic charges) | Reaction rates, equilibrium constants, product ratios |

| Machine Learning Models | Molecular representation (e.g., SMILES, molecular graph), reaction conditions | Major product, regioselectivity, reaction yield |

Interactive Data Table: Predictive Modeling Parameters

| Model Type | Key Input Parameters | Predicted Outcome |

|---|---|---|

| DFT Calculations | Molecular geometry, basis set, functional | Reaction energies, activation barriers, transition state geometries, electron density distribution |

| QSRR Models | Molecular descriptors (e.g., logP, HOMO/LUMO, dipole moment, atomic charges) | Reaction rates, equilibrium constants, product ratios |

| Machine Learning Models | Molecular representation (e.g., SMILES, molecular graph), reaction conditions | Major product, regioselectivity, reaction yield |

Reactivity and Transformation Pathways of 4 Chloro 5 Iodo 2,6 Dimethyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring and Substituent Effects

Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the carbocyclic (benzene) ring, which is more electron-rich compared to the electron-deficient, deactivated pyridine (B92270) ring. quimicaorganica.org The nitrogen atom in the pyridine ring deactivates the entire system towards electrophiles but directs substitution to the 5- and 8-positions of the benzene (B151609) ring. quimicaorganica.org

In 4-Chloro-5-iodo-2,6-dimethyl-quinoline, the outcome of EAS is governed by the cumulative effects of all substituents. The C-5 position is blocked by the iodo group. The remaining positions on the benzene ring are C-7 and C-8. The directing effects of the substituents can be summarized as follows:

Quinoline Nitrogen: Deactivating, directs incoming electrophiles to positions 5 and 8.

C-6 Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring and directs ortho and para (positions 5 and 7). libretexts.org

C-5 Iodo Group (-I): A deactivating group via its inductive effect, but it directs ortho and para (positions 6 and 8) due to the resonance effect of its lone pairs. libretexts.org

C-2 Methyl and C-4 Chloro Groups: Primarily influence the reactivity of the pyridine ring but have a lesser electronic effect on the benzene ring.

Considering these influences, the C-8 position is strongly favored for electrophilic attack. This is due to the converging directing effects of the quinoline nitrogen and the C-5 iodo group, both of which favor this position. While the C-6 methyl group activates the C-7 position, the steric hindrance from the adjacent C-6 methyl and C-5 iodo groups, combined with the strong electronic preference for C-8, makes substitution at C-7 less likely. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation. libretexts.org For instance, nitration of 2,6-dimethylquinoline (B146794) has been shown to yield the 5-nitro derivative, but with the C-5 position blocked in the target molecule, substitution would be redirected. acs.org

Nucleophilic Substitution Reactions and Their Regiochemistry

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions, especially when a good leaving group is present. researchgate.net In this compound, the chlorine atom at the C-4 position is highly activated for displacement by nucleophiles. The adjacent ring nitrogen atom stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the reaction. libretexts.org

The regiochemistry of nucleophilic substitution is highly selective. wikipedia.org The C-4 position is the exclusive site of attack, as the C-5 iodo group is attached to the carbocyclic ring, which is not activated towards SNAr. Numerous studies on 4-chloroquinolines have demonstrated their reactivity with a wide array of nucleophiles. mdpi.comresearchgate.net This allows for the synthesis of diverse 4-substituted quinoline derivatives.

Common transformations include:

Amination: Reaction with primary or secondary amines to yield 4-aminoquinoline derivatives.

Azidation: Reaction with sodium azide to produce 4-azidoquinolines. arkat-usa.org

Thiolation: Displacement with thiols or thiourea to form 4-thioethers or quinoline-4-thiones. mdpi.com

Alkoxylation: Substitution with alkoxides to yield 4-alkoxyquinolines.

The reaction conditions for these substitutions are generally mild, reflecting the high reactivity of the C4-Cl bond. arkat-usa.orgmdpi.com

Reactivity at the Halogenated Positions (C-4 and C-5) in Cross-Coupling and Other Transformations

The presence of two different halogen atoms at distinct positions allows for selective functionalization using transition metal-catalyzed cross-coupling reactions. acs.org The reactivity of carbon-halogen bonds in the key oxidative addition step of these catalytic cycles (e.g., Suzuki, Stille, Heck, Negishi) typically follows the order C-I > C-Br > C-Cl. acs.org

This reactivity difference enables highly regioselective cross-coupling on this compound. It is possible to selectively functionalize the C-5 position by reacting the C-I bond under mild palladium-catalyzed conditions, leaving the C-4 chloro group intact. researchgate.net For example, a Suzuki coupling with an arylboronic acid would be expected to proceed selectively at C-5 to yield a 5-aryl-4-chloro-2,6-dimethyl-quinoline. Subsequent coupling at the less reactive C-4 chloro position would require more forcing conditions, such as stronger activating ligands, higher temperatures, or a different catalytic system. This stepwise functionalization is a powerful strategy for the synthesis of complex, polysubstituted quinolines. nih.gov

Reactions Involving the Methyl Substituents (C-2 and C-6)

The reactivities of the methyl groups at the C-2 and C-6 positions are markedly different.

The C-2 methyl group (quinaldine-type) is significantly more reactive. The protons on this methyl group are acidic because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen. acs.org This enhanced acidity allows for a range of reactions:

Condensation Reactions: It can react with aldehydes (e.g., benzaldehyde) in the presence of a catalyst like acetic anhydride to form β-(2-quinolyl)styrene derivatives. rsc.orgacs.org

Oxidation: The C-2 methyl group can be selectively oxidized to a formyl group (-CHO) using reagents like selenium dioxide, or to a carboxylic acid group (-COOH) under stronger conditions with oxidants like nickel peroxide. tandfonline.comtandfonline.com

The C-6 methyl group , being on the benzene ring, behaves more like a typical benzylic methyl group (e.g., in toluene). Its protons are less acidic than those of the C-2 methyl group. It can undergo:

Oxidation: This group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, though this may also risk oxidation of the quinoline core itself. youtube.com Milder, photocatalytic oxidation using TiO₂ has been shown to convert 6-methylquinoline to quinoline-6-carbaldehyde. nih.gov

Free-Radical Halogenation: Reaction with N-bromosuccinimide (NBS) under radical initiation would likely lead to the formation of a 6-(bromomethyl)quinoline derivative.

Ring-Opening and Ring-Closing Reactions of the Quinoline Core

The quinoline ring is an aromatic, fused heterocyclic system and is generally stable. Ring-opening reactions require harsh conditions. The benzene portion of the ring is more susceptible to cleavage than the pyridine portion.

Ring-Opening: Under vigorous oxidative conditions, such as treatment with hot alkaline potassium permanganate (KMnO₄), the benzene ring of the quinoline core can be cleaved. youtube.com This type of reaction on a substituted quinoline would lead to the formation of a substituted pyridine-2,3-dicarboxylic acid. acs.org The substituents on the benzene ring of this compound (iodo and methyl) would influence the rate and feasibility of this oxidative degradation.

Ring-Closing: While this section typically pertains to the synthesis of the ring system, the stability of the quinoline core implies that ring-closing reactions from a cleaved intermediate are not a common transformation pathway for the intact molecule. The synthesis of the 2,6-dimethylquinoline core itself is often achieved through classic named reactions like the Doebner-von Miller reaction, which involves the cyclization of an aniline with α,β-unsaturated carbonyl compounds. nih.gov The stability of the resulting aromatic system means that the reverse of these reactions, or other ring-opening pathways, are energetically unfavorable under normal conditions. researchgate.net

Table of Mentioned Compounds

Advanced Applications in Materials Science and Industrial Chemistry

Role of Substituted Quinolines in Functional Materials Design

Substituted quinolines are foundational in the design of functional materials due to the versatility of the quinoline (B57606) ring system, which allows for extensive functionalization to tune its electronic and photophysical properties. These derivatives are used in a range of materials, including dyes, sensors, and smart materials. acs.orgnih.gov The combination of a quinoline ring with a styryl moiety, for example, can produce powerful luminescent materials with applications as protochromic ON-OFF-ON sensors. scielo.br

For 4-Chloro-5-iodo-2,6-dimethyl-quinoline, its structure is inherently suited for molecular engineering.

The Quinoline Core: Provides a rigid, aromatic, and electron-accepting framework.

Methyl Groups (C2, C6): These electron-donating groups can enhance solubility in organic media and influence the electronic properties of the quinoline system.

Halogen Atoms (C4-Chloro, C5-Iodo): The chlorine and iodine atoms offer distinct electronic effects and, crucially, serve as reactive sites for further chemical modification. They can be readily replaced or used in cross-coupling reactions to build more complex, conjugated systems necessary for advanced materials. rsc.org

This multi-functional design allows this compound to be a valuable building block for creating larger, high-performance molecules with tailored optical and electronic properties for use in custom-designed diagnostic probes or other functional materials. acs.org

Catalytic Applications and Ligand Design with Quinoline Scaffolds

The quinoline scaffold is a cornerstone in the design of ligands for transition metal catalysis. The nitrogen atom within the pyridine (B92270) ring acts as an excellent coordination site for metal ions, and the rigid bicyclic structure allows for the creation of well-defined steric and electronic environments around the metal center. This has led to the development of numerous quinoline-based ligands for a variety of catalytic transformations. nih.govacs.orgnih.gov

In the context of this compound, several features are pertinent for ligand design:

Coordination Site: The lone pair of electrons on the quinoline nitrogen can bind to a metal center, forming the core of a catalyst.

Steric Influence: The methyl group at the C2 position and the iodine atom at the C5 position create a specific steric pocket around the nitrogen atom. This can influence the selectivity of a catalytic reaction by controlling how substrates approach the metal center.

Electronic Tuning: The electron-withdrawing nature of the chlorine and iodine atoms modifies the electron density on the nitrogen atom, thereby tuning the binding affinity and electronic properties of the resulting metal complex. nih.gov

These features make this compound a promising candidate for developing new ligands for reactions such as hydroacylation, C-H activation, and various cross-coupling reactions, where fine-tuning of the catalyst's properties is essential for achieving high efficiency and selectivity. nih.govacs.org

Development of Luminescent and Optoelectronic Materials based on Halogenated Quinolines

Halogenated organic compounds are of significant interest in the field of optoelectronics. nih.gov Quinoline derivatives, in particular, are known to be fluorescent and their optical properties can be tailored through chemical substitution. scielo.brrsc.org The incorporation of halogen atoms can profoundly impact the photophysical properties of a molecule.

The presence of a heavy atom like iodine in this compound is particularly noteworthy. This is due to the "heavy-atom effect," which enhances spin-orbit coupling. This phenomenon facilitates intersystem crossing—the transition of an electron from an excited singlet state to a triplet state. While fluorescence originates from the decay of the singlet state, this enhanced intersystem crossing can promote phosphorescence, a longer-lived emission from the triplet state.

Recent research on phenoxazine–quinoline conjugates has demonstrated that halogenation can lead to aggregate-induced phosphorescence, with quantum yields reaching up to 28%. acs.orgnih.gov This suggests that halogenated quinolines are promising candidates for advanced luminescent materials.

Potential Optoelectronic Applications:

| Feature of this compound | Implied Property | Potential Application |

|---|---|---|

| Conjugated Quinoline System | Inherent Fluorescence | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes mdpi.com |

| Iodine Atom (Heavy Atom) | Enhanced Spin-Orbit Coupling | Phosphorescent Emitters for OLEDs, Room-Temperature Phosphorescence (RTP) Materials acs.orgnih.gov |

Given these properties, this compound could serve as a key component in the development of materials for OLEDs, chemical sensors, and bio-imaging. acs.orgresearchgate.net

Application in Polymerization Reactions

The synthesis of polyquinolines is an area of active research, as these polymers often exhibit high thermal stability and interesting electronic properties. researchgate.net While the polymerization of quinoline itself can be challenging, specific synthetic routes have been developed for its substituted derivatives.

Notably, it has been discovered that substituted quinoline compounds, including those with halogen substituents, can undergo polymerization. One established method involves conducting the polymerization in the presence of a transition metal sulfide catalyst and a tetrahydroquinoline compound. This process allows for the creation of polyquinoline structures where the quinoline moieties are repeating units within the polymer backbone. Such polymers are considered an important class of electrically conducting organic materials with potential uses in batteries and photoconductive cells.

Given that this compound is a halogen-substituted quinoline, it fits the profile of a monomer suitable for this type of polymerization. The resulting polymer would have a unique structure with halogen and methyl groups regularly spaced along the chain, which could impart specific properties such as enhanced solubility, modified conductivity, and potential for post-polymerization functionalization.

Industrial Chemical Process Development

In addition to high-tech applications, quinoline derivatives have long-standing uses in various industrial processes. They serve as precursors and intermediates in the manufacturing of a wide array of products. nih.govmdpi.com

Corrosion Inhibitors: Quinoline and its derivatives are effective corrosion inhibitors for metals, particularly mild steel in acidic environments. Their efficacy stems from the high electron density of the quinoline ring and the presence of the nitrogen heteroatom, which allows the molecule to adsorb strongly onto the metal surface and form a protective layer. researchgate.netkfupm.edu.sanajah.eduscinapse.io

Paints and Dyes: The quinoline chromophore is used in the synthesis of various dyes, particularly cyanine dyes.

Insecticides and Herbicides: The quinoline structure is a key component in certain pesticides and herbicides.

Oil Refining: Halogenated compounds are used in various industrial sectors, including oil and gas. tecamgroup.com Quinoline derivatives have been identified in hydraulic fracturing flowback, where they are believed to be related to the corrosion inhibitors used in the process. researchgate.net

This compound, with its two reactive halogen sites, is a versatile intermediate. The chlorine and iodine atoms can be selectively targeted in chemical reactions, allowing for the stepwise construction of complex molecules. This makes it a valuable precursor for creating new, highly functionalized quinolines for use as specialized corrosion inhibitors, pigments, or agrochemicals.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes for Complex Halogenated Quinoline (B57606) Derivatives

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry, with many traditional methods like the Skraup, Doebner-von Miller, and Friedlander syntheses being well-established. researchgate.net However, these classical approaches often suffer from drawbacks such as the use of harsh reagents, high temperatures, and the generation of significant chemical waste, making them less environmentally friendly. researchgate.netnih.gov Consequently, there is a growing emphasis on developing greener and more sustainable synthetic protocols. rsc.org

Modern synthetic strategies are increasingly focused on principles of green chemistry, which aim to reduce the use of hazardous substances and minimize environmental impact. researchgate.nettandfonline.com This includes the use of greener solvents like water, microwave-assisted synthesis to reduce reaction times, and the development of catalyst-free reaction conditions. tandfonline.comacs.org For complex halogenated quinolines, these approaches offer the potential for more efficient and environmentally benign production. nih.gov

Challenges in this area include achieving high regioselectivity in the halogenation of the quinoline core, particularly for polysubstituted derivatives. rsc.org Metal-free halogenation protocols using atom-economical reagents like trihaloisocyanuric acids are a promising avenue of research. rsc.org Furthermore, the development of one-pot multicomponent reactions (MCRs) presents an efficient way to construct complex quinoline scaffolds from simple starting materials in a single step. rsc.org

| Synthetic Approach | Advantages | Disadvantages |

| Traditional Methods (e.g., Skraup, Friedlander) | Well-established, versatile | Harsh conditions, low atom economy, environmental concerns researchgate.netnih.gov |

| Green Chemistry Approaches | Use of eco-friendly solvents, energy efficiency, reduced waste tandfonline.comacs.org | May require optimization for specific complex derivatives |

| Metal-Free Halogenation | Avoids toxic metal catalysts, high atom economy rsc.org | Regioselectivity can be a challenge |

| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity, step economy rsc.org | Can be sensitive to reaction conditions and substrate scope |

Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of Novel Quinoline Structures

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and chemical synthesis. acs.orgnih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle of drug development. nih.gov For quinoline derivatives, AI can be employed in several key areas.

De Novo Drug Design: Generative AI models can design novel quinoline structures with desired pharmacological properties from scratch. wiley.com These models can be trained on large databases of known molecules and their biological activities to generate new candidates with a higher probability of success. scispace.com

Predictive Modeling: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new quinoline derivatives, helping to identify promising candidates early in the discovery process. scispace.com This reduces the need for extensive and costly experimental screening.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, can devise synthetic routes to target quinoline molecules. nih.gov These programs can predict reaction outcomes and suggest optimal reaction conditions, saving time and resources in the lab. nih.gov

Exploration of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. In-situ spectroscopic techniques, which allow for real-time monitoring of reactions as they occur, are invaluable for gaining this insight. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products. rsc.orgacs.org

For the synthesis of halogenated quinolines, in-situ monitoring can help to:

Determine reaction endpoints accurately, preventing the formation of impurities from over- or under-reaction.

Identify and characterize transient intermediates, providing a deeper understanding of the reaction mechanism. spectroscopyonline.com

Optimize reaction parameters such as temperature, pressure, and catalyst loading in real-time.

The primary challenge in this area is the complexity of the reaction mixtures and the potential for overlapping spectral signals. spectroscopyonline.com Advanced data analysis techniques, including chemometrics, are often required to deconvolve the spectra and extract meaningful kinetic information. acs.org Furthermore, the development of robust and versatile probes that can withstand the often harsh conditions of organic synthesis is an ongoing area of research. acs.org

| Spectroscopic Technique | Information Provided | Advantages | Challenges |

| FTIR Spectroscopy | Functional group changes, concentration profiles rsc.org | Fast, sensitive, versatile | Overlapping peaks, solvent interference |

| Raman Spectroscopy | Molecular vibrations, structural information mdpi.com | Minimal sample preparation, compatible with aqueous systems | Weak signal, fluorescence interference |

| NMR Spectroscopy | Detailed structural information, quantification researchgate.net | Highly specific, quantitative | Lower sensitivity, requires specialized equipment |

Deeper Understanding of Chemical Reactivity and Selectivity via Integrated Experimental and Computational Approaches

The combination of experimental studies with computational chemistry provides a powerful synergistic approach to understanding chemical reactivity and selectivity. nih.govrsc.org Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. rsc.orgarabjchem.orgnih.govrsc.org

In the context of 4-Chloro-5-iodo-2,6-dimethyl-quinoline, computational methods can be used to:

Elucidate the mechanism of its formation, including the role of catalysts and the stability of intermediates.

Predict the most likely sites for further functionalization, guiding the design of new derivatives.

Explain the observed regioselectivity in halogenation reactions. researchgate.net

The main challenge in this integrated approach is ensuring that the computational models accurately reflect the experimental reality. This requires careful selection of theoretical methods and basis sets, as well as validation of the computational results against experimental data. nih.gov Despite these challenges, the synergy between experiment and theory holds great promise for advancing our understanding of the chemistry of complex molecules like halogenated quinolines. tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-iodo-2,6-dimethyl-quinoline, and how can reaction conditions be optimized?

- Methodology :

- Start with a quinoline precursor (e.g., 2,6-dimethylquinoline) and perform halogenation. Use iodine monochloride (ICl) or iodine with a chlorinating agent (e.g., POCl₃) to introduce chloro and iodo groups selectively.

- Optimize reaction parameters: temperature (reflux conditions at 80–110°C), solvent (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Monitor progress via TLC or HPLC .

- Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis and NMR.

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons, methyl groups) and halogen positions. Use - and -NMR with deuterated solvents (CDCl₃ or DMSO-d₆) .

- Mass Spectrometry (ESI/MS) : Verify molecular weight (M+1 peak) and fragmentation patterns. Compare with computational predictions .

- X-ray Crystallography : Resolve crystal structure using SHELXL (for refinement) and validate bond lengths/angles. Note intramolecular interactions (e.g., C–H⋯Cl/I) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Best Practices :

- Document reaction conditions rigorously (e.g., inert atmosphere, moisture control for iodine reactions).

- Use standardized reagents (e.g., POCl₃ from the same supplier) and calibrate equipment (e.g., temperature probes).

- Share raw spectral data (NMR, IR) via open-access repositories to enable cross-validation .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

- Conflict Resolution Strategies :

- Re-refinement of X-ray Data : Use SHELXL to re-analyze diffraction data, checking for overlooked disorder or hydrogen bonding. Compare with similar chloroquinoline structures (e.g., bond angles in ) .

- DFT Calculations : Perform computational modeling (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data. Address discrepancies by revisiting solvent effects or tautomerism .

- Collaborative Validation : Cross-check results with independent labs using alternative techniques (e.g., neutron diffraction for hydrogen positions) .

Q. What experimental designs are recommended to evaluate the biological activity of this compound, particularly in antimicrobial studies?

- Protocol Design :

- In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) assays. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .

- Mechanistic Studies : Perform time-kill kinetics or membrane permeability assays (SYTOX Green uptake). Pair with molecular docking to predict target binding (e.g., DNA gyrase) .

- SAR Analysis : Synthesize analogs (e.g., replacing iodine with bromine) to assess the impact of halogen size on bioactivity .

Q. How can computational methods enhance the understanding of this compound’s reactivity and stability?

- Computational Approaches :

- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous/organic media. Use Amber or GROMACS with force fields (e.g., GAFF) .

- Reactivity Predictions : Apply Fukui indices (via DFT) to identify electrophilic/nucleophilic sites for substitution reactions .

- Degradation Studies : Model photostability under UV light using TD-DFT to predict bond cleavage risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.